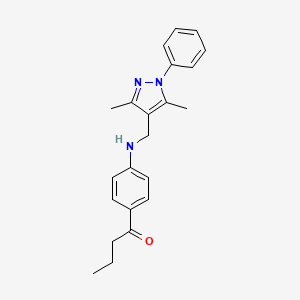










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:12])[CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.[CH3:13][C:14]1[C:18]([CH:19]=O)=[C:17]([CH3:21])[N:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:15]=1.C(O)(=O)C>C(Cl)Cl.CO.CC(N(C)C)=O>[CH3:13][C:14]1[C:18]([CH2:19][NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:8](=[O:12])[CH2:9][CH2:10][CH3:11])=[CH:6][CH:7]=2)=[C:17]([CH3:21])[N:16]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:15]=1 |f:3.4|
|


|
Name
|
|
|
Quantity
|
46 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C=C1)C(CCC)=O
|
|
Name
|
DCM MeOH
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CO
|
|
Name
|
|
|
Quantity
|
112 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN(C(=C1C=O)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)N(C)C
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
DCM MeOH
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CO
|
|
Name
|
MP-CNBH3 resin
|
|
Quantity
|
361 mg
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with shaking overnight at 55° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The vial was capped
|
|
Type
|
TEMPERATURE
|
|
Details
|
was then heated
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 1:1 DMSO/MeOH
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by reverse phase HPLC (TFA method)
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NN(C(=C1CNC1=CC=C(C=C1)C(CCC)=O)C)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |